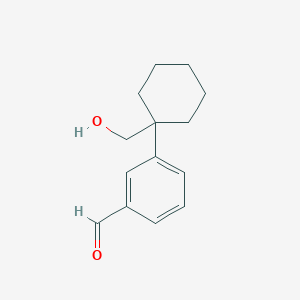3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde
CAS No.: 1780650-83-0
Cat. No.: VC2969956
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1780650-83-0 |
|---|---|
| Molecular Formula | C14H18O2 |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 3-[1-(hydroxymethyl)cyclohexyl]benzaldehyde |
| Standard InChI | InChI=1S/C14H18O2/c15-10-12-5-4-6-13(9-12)14(11-16)7-2-1-3-8-14/h4-6,9-10,16H,1-3,7-8,11H2 |
| Standard InChI Key | PDEYPPLHXKSWLD-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(CO)C2=CC=CC(=C2)C=O |
| Canonical SMILES | C1CCC(CC1)(CO)C2=CC=CC(=C2)C=O |
Introduction
Chemical Identity and Structure
3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety at the meta position connected to a cyclohexyl ring bearing a hydroxymethyl substituent. This creates a molecule with a unique structural arrangement that combines both hydrophobic and hydrophilic elements .
The structural features of this compound can be broken down into three primary components:
-
A benzene ring with an aldehyde group at the meta (3-) position
-
A cyclohexyl ring as a central core structure
-
A hydroxymethyl (CH₂OH) group attached to the cyclohexyl ring at the same carbon that connects to the benzene ring
This arrangement creates a quaternary carbon center where the cyclohexyl ring connects to both the benzene ring and the hydroxymethyl group, giving the molecule a distinctive three-dimensional configuration.
Basic Chemical Properties
The following table summarizes the key chemical properties of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde:
| Property | Value |
|---|---|
| IUPAC Name | 3-[1-(hydroxymethyl)cyclohexyl]benzaldehyde |
| CAS Registry Number | 1780650-83-0 |
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.29 g/mol |
| InChI | InChI=1S/C14H18O2/c15-10-12-5-4-6-13(9-12)14(11-16)7-2-1-3-8-14 |
| InChIKey | PDEYPPLHXKSWLD-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(CO)C2=CC=CC(=C2)C=O |
The compound contains two oxygen-containing functional groups: an aldehyde group (CHO) attached to the benzene ring and a primary alcohol (hydroxymethyl, CH₂OH) connected to the cyclohexyl moiety .
Structural Characteristics and Conformational Analysis
The structure of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde presents several interesting features from a conformational perspective. The cyclohexyl ring typically adopts a chair conformation, which is the most energetically favorable arrangement for cyclohexane derivatives .
Functional Group Orientations
-
The benzene ring likely adopts an orientation that minimizes steric interactions with the cyclohexyl ring.
-
The hydroxymethyl group can potentially form intramolecular hydrogen bonding with the aldehyde oxygen, depending on conformational accessibility.
-
The aldehyde group, similar to other benzaldehyde derivatives, is expected to be nearly coplanar with the benzene ring due to conjugation effects, with a torsional barrier comparable to that observed in benzaldehyde (approximately 20-30 kJ/mol) .
Comparison with Related Structures
The structural characteristics of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde can be better understood by comparing it with related compounds:
-
Standard benzaldehyde has a C=O bond length of approximately 1.212 ± 0.003 Å and a C-C(=O) bond length of about 1.479 ± 0.004 Å, with the formyl group typically coplanar with the aromatic ring .
-
In 3-hydroxybenzaldehyde, which shares the meta-substitution pattern but lacks the cyclohexyl component, the aldehyde group maintains a similar orientation to benzaldehyde, with potential electronic effects from the hydroxyl group affecting electron distribution in the aromatic system .
Comparative Analysis with Structural Analogs
Several structural analogs of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde exist, differing in the position of functional groups or core structural features:
Positional Isomers
The most direct structural analogs are the positional isomers where the benzaldehyde moiety is attached at different positions on the aromatic ring:
| Compound | Key Structural Difference | Potential Property Differences |
|---|---|---|
| 4-[1-(Hydroxymethyl)cyclohexyl]benzaldehyde | Para-substituted benzaldehyde | More symmetrical electron distribution, potentially different crystal packing |
| 2-[1-(Hydroxymethyl)cyclohexyl]benzaldehyde | Ortho-substituted benzaldehyde | Potential for intramolecular hydrogen bonding between aldehyde and hydroxymethyl group |
The 4-[1-(Hydroxymethyl)cyclohexyl]benzaldehyde isomer (CID 105472642) shares the same molecular formula (C₁₄H₁₈O₂) and weight (218.29 g/mol) but differs in the substitution pattern on the benzene ring .
Related Compounds with Different Functional Groups
Compounds with similar structural frameworks but different functional groups provide insight into the chemical diversity of this class of molecules:
-
3-(Hydroxymethyl)cyclohexane-1-carbaldehyde (C₈H₁₄O₂) represents a simplified analog where the benzene ring is absent, replaced by a direct attachment of both functional groups to the cyclohexane ring .
-
3-Hydroxybenzaldehyde (C₇H₆O₂) represents the aromatic core of the target compound without the cyclohexyl and hydroxymethyl components, featuring a simpler structure with hydroxyl and aldehyde groups directly attached to the benzene ring .
Future Research Directions
Several promising areas for future research on 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde can be identified:
Synthetic Methodology Optimization
Development of efficient and scalable synthetic routes for 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde represents an important research direction, potentially focusing on:
-
Stereoselective approaches to control the configuration at the quaternary carbon center
-
Green chemistry methodologies to minimize waste and hazardous reagents
-
One-pot multi-step procedures to streamline synthesis
Derivative Development and Structure-Activity Relationships
The dual functionality of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde makes it an excellent scaffold for developing derivatives with potential applications in medicinal chemistry:
-
Systematic modification of the hydroxyl and aldehyde groups to create libraries of compounds for biological screening
-
Investigation of the relationship between structural modifications and biological activity
-
Development of structure-activity relationships to guide further optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume